molecular formula C16H15N3O4S B12003518 N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide CAS No. 36392-64-0

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Cat. No.: B12003518
CAS No.: 36392-64-0
M. Wt: 345.4 g/mol
InChI Key: NIGKHKLDZOHYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl group, a benzothiazine ring, and a carboxamide group. Its chemical formula is C16H15N3O4S, and it has a molecular weight of 345.379 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves multiple steps, starting with the preparation of the benzothiazine ring. The process typically includes the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, where a suitable pyridine derivative reacts with the benzothiazine intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

36392-64-0

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide

InChI

InChI=1S/C16H15N3O4S/c1-10-6-5-9-13(17-10)18-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-9,20H,1-2H3,(H,17,18,21)

InChI Key

NIGKHKLDZOHYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.